3-(6-Methoxypyridin-3-yl)imidazo[1,2-a]pyrazin-8-amine
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Overview
Description
3-(6-Methoxypyridin-3-yl)imidazo[1,2-a]pyrazin-8-amine is a heterocyclic compound that belongs to the class of imidazopyrazines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a pyridine ring fused to an imidazole ring, with a methoxy group at the 6-position of the pyridine ring and an amine group at the 8-position of the imidazopyrazine moiety.
Preparation Methods
The synthesis of 3-(6-Methoxypyridin-3-yl)imidazo[1,2-a]pyrazin-8-amine typically involves multistep reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction of suitable aldehydes and amines.
Methoxylation: The methoxy group is introduced at the 6-position of the pyridine ring using methanol and a suitable catalyst.
Formation of the Imidazole Ring: The imidazole ring is formed through a cyclization reaction involving the pyridine derivative and an appropriate amine.
Final Cyclization:
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
3-(6-Methoxypyridin-3-yl)imidazo[1,2-a]pyrazin-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imidazole ring.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and strong bases.
Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
3-(6-Methoxypyridin-3-yl)imidazo[1,2-a]pyrazin-8-amine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly for targeting infectious diseases such as tuberculosis.
Biological Studies: The compound is studied for its potential as an inhibitor of various enzymes and receptors, making it useful in biochemical research.
Chemical Biology: It is used in the design of chemical probes to study biological pathways and molecular interactions.
Industrial Applications: The compound’s unique structure makes it valuable in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 3-(6-Methoxypyridin-3-yl)imidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it has been shown to inhibit glutamine synthetase, an enzyme involved in nitrogen metabolism . The binding of the compound to the enzyme’s active site prevents the conversion of glutamate to glutamine, disrupting cellular processes.
Comparison with Similar Compounds
3-(6-Methoxypyridin-3-yl)imidazo[1,2-a]pyrazin-8-amine can be compared with other similar compounds such as:
3-methyl-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyrazin-8-amine: This compound has a similar imidazopyrazine core but with a methyl group instead of a methoxy group.
3-bromo-6-phenyl-N-(pyrimidin-5-ylmethyl)imidazo[1,2-a]pyridin-8-amine: This compound features a bromine atom and a phenyl group, providing different chemical properties and biological activities.
Imidazo[1,2-a]pyridines: These compounds share the imidazo[1,2-a] core but differ in the attached functional groups, leading to variations in their chemical reactivity and biological effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
825630-50-0 |
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Molecular Formula |
C12H11N5O |
Molecular Weight |
241.25 g/mol |
IUPAC Name |
3-(6-methoxypyridin-3-yl)imidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C12H11N5O/c1-18-10-3-2-8(6-15-10)9-7-16-12-11(13)14-4-5-17(9)12/h2-7H,1H3,(H2,13,14) |
InChI Key |
WVFSIXHWRFMFMT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)C2=CN=C3N2C=CN=C3N |
Origin of Product |
United States |
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